N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which are N-heterocyclic compounds known for their significant impact in medicinal chemistry and material science due to their photophysical properties . This compound features a fused, rigid, and planar structure that includes both pyrazole and pyrimidine rings, making it a versatile scaffold for drug discovery and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate β-enaminone derivatives with aminopyrazoles under microwave irradiation . This method is highly efficient and yields various substituted products . Another approach involves the use of transition-metal-free strategies, such as the cross-coupling of pyrrole rings with acyl (bromo)acetylenes followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes with optimizations for yield and purity. The use of microwave irradiation and transition-metal-free strategies can be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes. It acts as an enzymatic inhibitor, binding to the active sites of enzymes and preventing their normal function . This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives such as:
- 5,6-diarylpyrazolo[1,5-a]pyrimidines
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct photophysical properties and enzymatic inhibitory activity . This makes it a valuable compound for both research and practical applications in various fields .
Properties
IUPAC Name |
N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-10-11(2)18-15-13(12-7-5-4-6-8-12)9-17-19(15)14(10)16-3/h4-9,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTFQKMQRUDOQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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